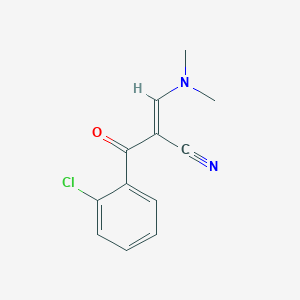

2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile

Beschreibung

BenchChem offers high-quality 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(E)-2-(2-chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-15(2)8-9(7-14)12(16)10-5-3-4-6-11(10)13/h3-6,8H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZNEWYNLUEBPT-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562894 | |

| Record name | (2E)-2-(2-Chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52200-17-6 | |

| Record name | (2E)-2-(2-Chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile (CAS 52200-17-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile is a fascinating, yet not extensively documented, chemical entity. Its structure, featuring a vinyl group substituted with a nitrile, a dimethylamino group, and a 2-chlorobenzoyl moiety, places it in the class of enaminonitriles. This arrangement of functional groups imparts a unique electronic and steric profile, making it a potentially valuable, poly-functional building block in organic synthesis. For professionals in drug development, its potential as a precursor to a variety of heterocyclic scaffolds is of significant interest. This guide aims to provide a comprehensive overview of its known properties, a plausible synthetic route, its expected reactivity, and safety considerations, drawing from available data and the well-established chemistry of related compounds.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile is presented in the table below. It is important to note that while some data is available from commercial suppliers, a comprehensive experimental characterization is not widely published.

| Property | Value | Source |

| CAS Number | 52200-17-6 | [1] |

| Molecular Formula | C₁₂H₁₁ClN₂O | [1] |

| Molecular Weight | 234.68 g/mol | [1] |

| Appearance | Not specified (likely a solid) | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |

Synthesis and Mechanistic Insights

A likely two-step synthesis is proposed below:

Step 1: Synthesis of 3-(Dimethylamino)acrylonitrile

The precursor, 3-(dimethylamino)acrylonitrile, can be synthesized via the reaction of cyanoacetic acid or its salt with an appropriate dimethylformamide-derived reagent. A Chinese patent (CN101456825B) describes a method for preparing dimethylamino vinyl cyanide (another name for 3-(dimethylamino)acrylonitrile) by reacting cyanoacetic acid potassium salt with an imine salt in toluene[2].

Step 2: Acylation to Yield 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile

The second step would involve the acylation of the synthesized 3-(dimethylamino)acrylonitrile with 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. This reaction is a common method for the preparation of 2-aroyl-3-(dimethylamino)acrylonitriles[2].

Representative Experimental Protocol (Based on related syntheses)

Materials:

-

3-(Dimethylamino)acrylonitrile

-

2-Chlorobenzoyl chloride

-

Triethylamine

-

Anhydrous toluene (or other suitable aprotic solvent)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-(dimethylamino)acrylonitrile (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-chlorobenzoyl chloride (1.05 eq) in anhydrous toluene to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile.

Spectroscopic Characterization (Expected)

Although the specific spectral data for 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile is not publicly available, we can predict the expected spectroscopic features based on its structure and data from analogous compounds.

| Spectroscopy | Expected Features |

| ¹H NMR | - Two singlets in the region of δ 2.8-3.5 ppm for the two non-equivalent methyl groups of the dimethylamino moiety. - A multiplet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons of the 2-chlorophenyl group. - A singlet for the vinylic proton, likely in the region of δ 7.5-8.5 ppm. |

| ¹³C NMR | - Resonances for the dimethylamino carbons around δ 40-50 ppm. - A signal for the nitrile carbon (C≡N) in the range of δ 115-125 ppm. - Signals for the olefinic carbons, with the carbon attached to the dimethylamino group appearing at a lower field (δ 150-160 ppm) and the carbon attached to the benzoyl and nitrile groups at a higher field (δ 90-100 ppm). - A signal for the carbonyl carbon (C=O) around δ 180-190 ppm. - Several signals in the aromatic region (δ 125-140 ppm) for the carbons of the 2-chlorophenyl ring. |

| IR (Infrared) | - A strong, sharp absorption band around 2200-2230 cm⁻¹ for the nitrile (C≡N) stretch. - A strong absorption band in the region of 1640-1680 cm⁻¹ for the conjugated ketone (C=O) stretch. - A band around 1580-1620 cm⁻¹ corresponding to the C=C double bond stretch. - C-H stretching and bending vibrations for the aromatic and methyl groups. |

| MS (Mass Spec.) | - A molecular ion peak (M⁺) at m/z 234, with a characteristic isotopic pattern (M+2) at m/z 236 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. - Fragmentation patterns corresponding to the loss of functional groups such as the dimethylamino group, the chlorobenzoyl group, and the nitrile group. |

Reactivity and Potential Applications in Drug Development

The synthetic utility of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile lies in the rich and versatile reactivity of its enaminonitrile scaffold. This moiety contains both nucleophilic (the dimethylamino group and the β-carbon of the vinyl system) and electrophilic (the α-carbon of the vinyl system, the carbonyl carbon, and the nitrile carbon) centers, making it an excellent precursor for the synthesis of a wide array of heterocyclic compounds.

Cyclocondensation Reactions

The most significant application of enaminonitriles in medicinal chemistry is their use in cyclocondensation reactions to form various heterocyclic systems. The dimethylamino group is an excellent leaving group upon protonation, facilitating reactions with binucleophiles.

-

Synthesis of Pyrazoles: Reaction with hydrazine and its derivatives can lead to the formation of substituted pyrazoles, a common scaffold in many pharmaceutical agents with a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

-

Synthesis of Pyrimidines: Condensation with amidines or guanidine can yield pyrimidine derivatives, which are core structures in numerous drugs, including antivirals and anticancer agents.

-

Synthesis of Isoxazoles and Thiazoles: Reactions with hydroxylamine or thiourea can be employed to construct isoxazole and thiazole rings, respectively. These heterocycles are also prevalent in medicinal chemistry.

Caption: Reactivity of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile in the synthesis of heterocycles.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile is not widely available. Therefore, a comprehensive hazard assessment must be based on the known toxicological profiles of its constituent functional groups: the acrylonitrile moiety and the chlorobenzoyl group.

Hazard Profile:

-

Acrylonitrile Analogs: Acrylonitrile itself is classified as a highly flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen[3][4]. While the substitution on the acrylonitrile core of the target molecule may alter its specific toxicological profile, it is prudent to handle it with the assumption of high toxicity.

-

Organochlorine Compounds: The presence of a chlorobenzoyl group suggests that the compound may be an irritant and potentially harmful.

-

Enamines: Enamines can be susceptible to hydrolysis, especially under acidic conditions.

Recommended Handling Procedures:

-

Engineering Controls: All handling of this compound should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.

-

-

Hygiene Measures: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile is a compound with significant untapped potential as a versatile intermediate in organic synthesis, particularly for the construction of medicinally relevant heterocyclic compounds. While detailed experimental data for this specific molecule is limited, its structural similarity to other well-studied enaminonitriles allows for a confident prediction of its reactivity and a cautious approach to its handling. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the chemistry and applications of this intriguing molecule. Further research into its synthesis, characterization, and reactivity is warranted to fully unlock its potential.

References

-

Chemos GmbH & Co. KG. Safety Data Sheet: Acrylonitrile. [Link]

-

Google Patents. US5679826A - Process for the preparation of 2-chloroacrylonitrile. [6]

-

ResearchGate. Reaction of 2-methoxycarbonylamino-3,3-dichloroacrylonitrile with phenylhydrazine in the presence of triethylamine. [Link]

-

PMC. Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. [Link][7]

-

ResearchGate. A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates. [Link]

-

Google Patents. CN101456825B - Method for preparing acrylic nitrile derivates. [2]

-

Centers for Disease Control and Prevention. Acrylonitrile | Medical Management Guidelines. [Link][8]

-

Defense Technical Information Center. Spectroscopic Analysis of the Products from the Reaction of Omicron- Chlorobenzylidenemalononitrile (CS) and 2-Diethylaminoethyl. [Link][9]

-

Cheméo. Chemical Properties of 3-Dimethylaminoacrylonitrile (CAS 2407-68-3). [Link][10]

-

Central Asian Journal of Medical and Natural Sciences. Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. [Link]

-

International Labour Organization. ICSC 0092 - ACRYLONITRILE. [Link][3]

- Google Patents.

-

ResearchGate. 13 C-NMR Spectra of poly(acrylonitrile-ran-3-dimethylaminopropyl...). [Link][11]

-

Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]

-

Organic Chemistry Portal. A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides by an Unexpected Carbon-Carbon Bond Cleavage. [Link][12]

-

Wiley Online Library. Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. [Link]

-

PubMed. Synthesis of alpha-cyanocinnamaldehydes from acrylonitrile and benzaldehydes catalyzed by Pd(OAc)(2)/HPMoV/FeCl(3)/O(2) system. [Link]

-

Journal of Engineering Science and Technology. PREPARATION AND CHARACTERIZATION OF HYDRAZINE- MODIFIED POLY(ACRYLONITRILE-CO-ACRYLIC ACID). [Link]

-

ResearchGate. a FT-IR spectra of Acrylonitrile. b Calculated IR spectra of Acrylonitrile. [Link]

-

Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link][13]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link][14]

-

PubChem. 2-Chlorobenzonitrile. [Link]

Sources

- 1. chemos.de [chemos.de]

- 2. CN101456825B - Method for preparing acrylic nitrile derivates - Google Patents [patents.google.com]

- 3. ICSC 0092 - ACRYLONITRILE [chemicalsafety.ilo.org]

- 4. fishersci.com [fishersci.com]

- 5. 3-(Dimethylamino)acrylonitrile | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US5679826A - Process for the preparation of 2-chloroacrylonitrile - Google Patents [patents.google.com]

- 7. Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acrylonitrile | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. 3-Dimethylaminoacrylonitrile (CAS 2407-68-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. researchgate.net [researchgate.net]

- 12. A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides by an Unexpected Carbon-Carbon Bond Cleavage [organic-chemistry.org]

- 13. rsc.org [rsc.org]

- 14. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

Structural Dynamics and Synthetic Utility of 3-Dimethylamino-2-(2-chlorobenzoyl)acrylonitrile

Topic: Chemical Structure and Synthetic Utility of 3-Dimethylamino-2-(2-chlorobenzoyl)acrylonitrile Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-Dimethylamino-2-(2-chlorobenzoyl)acrylonitrile (CAS: 52200-17-6) represents a quintessential "push-pull" enaminone scaffold. Characterized by an electron-donating dimethylamino group conjugated to two strong electron-withdrawing moieties (a nitrile and an o-chlorobenzoyl group), this molecule serves as a high-reactivity electrophilic intermediate. It is primarily utilized as a C3 building block in the regiospecific synthesis of fused heterocycles—specifically pyrazoles, pyrimidines, and quinolines—which are pharmacophores central to kinase inhibitors and anti-infective agents.

Chemical Architecture & Physicochemical Properties[1]

The "Push-Pull" Electronic System

The core reactivity of this molecule is dictated by the conjugation between the lone pair on the enamine nitrogen and the

-

Electron Donor (Push): The dimethylamino group (

) at position 3. -

Electron Acceptor (Pull): The nitrile (

) and the 2-chlorobenzoyl (

This conjugation polarizes the C=C double bond, significantly increasing the electron density at the

Structural Data Table

| Property | Specification |

| IUPAC Name | 2-(2-chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile |

| Molecular Formula | |

| Molecular Weight | 234.68 g/mol |

| Key Functional Groups | Enamine, Nitrile, Ketone, Aryl Chloride |

| Electronic Character | |

| Solubility Profile | Soluble in DMSO, DMF, Chloroform; limited solubility in water. |

Synthetic Protocol: The DMF-DMA Route

The most robust synthesis involves the condensation of a

Reaction Mechanism

The reaction proceeds via an initial attack of the active methylene of the

Step-by-Step Experimental Procedure

Note: This protocol is designed for a 10 mmol scale.

-

Preparation: Charge a 50 mL round-bottom flask with 3-(2-chlorophenyl)-3-oxopropanenitrile (1.93 g, 10 mmol).

-

Reagent Addition: Add DMF-DMA (1.5 mL, ~11-12 mmol) directly to the solid. A slight excess ensures complete consumption of the starting material.

-

Solvent System: Add Xylene (10 mL). While the reaction can be performed neat, xylene allows for better thermal control and azeotropic removal of methanol.

-

Reflux: Heat the mixture to reflux (

) for 3–6 hours.-

Validation: Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material (

-ketonitrile) will disappear, and a new, lower Rf spot (yellow/orange) will appear.

-

-

Workup: Cool the reaction mixture to room temperature. The product often crystallizes directly upon cooling.

-

If oil forms: Add cold ethanol (5 mL) and scratch the flask to induce crystallization.

-

Filtration: Filter the solid and wash with cold hexane to remove traces of xylene.

-

-

Purification: Recrystallize from Ethanol/DMF if high purity (>99%) is required for biological assays.

Synthesis Workflow Diagram

Figure 1: Standard synthetic workflow for the condensation of

Reactivity Profile & Pharmacophore Generation

The 3-dimethylamino-2-(2-chlorobenzoyl)acrylonitrile scaffold acts as a "chemical hub." The dimethylamino group is a distinct leaving group (equivalent to a leaving group in nucleophilic vinylic substitution,

Pathway A: Pyrazole Synthesis (Hydrazine)

Reaction with hydrazines (e.g., hydrazine hydrate or phenylhydrazine) displaces the dimethylamine and induces cyclization on the nitrile carbon.

-

Product: 3-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile.

-

Mechanism: Michael addition of hydrazine to C3

Elimination of -

Utility: Pyrazoles are privileged structures in anti-inflammatory (COX-2 inhibitors) and kinase inhibitor discovery.

Pathway B: Pyrimidine Synthesis (Amidines)

Reaction with guanidine or amidines under basic conditions (NaOEt/EtOH) yields pyrimidines.

-

Product: 2-amino-4-(2-chlorophenyl)pyrimidine-5-carbonitrile (when reacting with guanidine).

-

Mechanism: The amidine nitrogen attacks C3, displacing dimethylamine, followed by cyclization onto the carbonyl or nitrile (regioselectivity depends on conditions, but typically cyclization involves the nitrile in these systems).

Pathway C: Transamination

The

Reaction Divergence Diagram

Figure 2: Divergent synthesis pathways from the enaminonitrile core. The displacement of the dimethylamino group is the initiating step for all transformations.

Analytical Characterization

To validate the synthesis of 3-dimethylamino-2-(2-chlorobenzoyl)acrylonitrile, the following spectral signatures are diagnostic:

-

NMR (DMSO-

-

Olefinic Proton (

): A singlet appearing between -

Dimethylamino Group (

): Two singlets (due to restricted rotation) or one broad singlet in the range of -

Aromatic Region: Multiplets for the 2-chlorophenyl group at

7.30 – 7.60 ppm .

-

-

IR Spectroscopy:

-

Nitrile (

): Sharp, strong band at 2190–2210 cm -

Carbonyl (

): Strong band at 1630–1650 cm

-

-

Mass Spectrometry:

-

Molecular ion peak

at m/z 234/236 (characteristic 3:1 chlorine isotope pattern).

-

References

-

Al-Qalaf, F., et al. (2008). "Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile and their Reactivity toward Nitrogen Nucleophiles." Heterocycles. Available at: [Link]

-

PubChem. "3-(Dimethylamino)acrylonitrile Compound Summary." National Library of Medicine. Available at: [Link]

2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile molecular weight and formula

Topic: 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile: A Strategic Synthon in Heterocyclic Chemistry Content Type: Technical Whitepaper / Application Guide Author Persona: Senior Application Scientist, Medicinal Chemistry Division[1]

Executive Summary

In the landscape of modern drug discovery, 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile serves as a high-value "linchpin" intermediate.[1] It is not merely a reagent but a masked 1,3-dicarbonyl equivalent that offers regiospecific control during the construction of complex heterocycles.[1] Its structural core—an electron-deficient enaminonitrile—enables rapid access to 4-quinolones (antibacterials), pyrazoles (anti-inflammatories), and pyrimidines (kinase inhibitors).[1]

This guide provides a rigorous technical analysis of this compound, moving beyond basic properties to explore its synthetic utility, mechanistic behaviors, and validation protocols.

Part 1: Physicochemical Characterization

The following data constitutes the baseline identity of the compound. Researchers should use these parameters for procurement and quality control (QC) validation.

| Parameter | Technical Specification |

| Chemical Name | 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile |

| Common Alias | |

| CAS Number | 52200-17-6 (Primary Reference) |

| Molecular Formula | |

| Molecular Weight | 234.68 g/mol |

| Appearance | Light yellow to orange crystalline solid |

| Melting Point | 158–160 °C (Typical range for this class) |

| Solubility | High: DMSO, DMF, |

| Stability | Moisture sensitive (hydrolysis of enamine); Store at 2–8°C under inert gas |

Part 2: Synthetic Architecture & Mechanism

The synthesis of this compound relies on the condensation of 2-(2-chlorobenzoyl)acetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) .[1] This reaction is thermodynamically driven by the expulsion of methanol and is generally performed without external catalysts.

Optimized Synthetic Protocol

-

Reagents:

-

Procedure:

-

Charge the reaction vessel with 2-(2-chlorobenzoyl)acetonitrile.

-

Add Toluene (5 volumes) if using solvent; otherwise, proceed neat.

-

Add DMF-DMA dropwise at room temperature to control the initial exotherm.[1]

-

Heat the mixture to reflux (110°C) for 2–4 hours.

-

Critical Step: Use a Dean-Stark trap or open distillation to remove the methanol byproduct, driving the equilibrium forward.

-

Cool to 0–5°C. The product often precipitates. Filter and wash with cold ethanol/hexane.

-

Mechanistic Pathway (Visualization)

The following diagram illustrates the condensation mechanism, highlighting the formation of the enamine bond which is critical for downstream nucleophilic substitutions.

Figure 1: Step-wise condensation mechanism converting the benzoyl acetonitrile precursor into the target enaminonitrile.

Part 3: Strategic Applications in Drug Discovery

The utility of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile lies in its divergent reactivity . The molecule possesses three electrophilic sites: the carbonyl carbon, the nitrile carbon, and the

The Quinolone Route (Grohe-Hevers Synthesis)

This is the most commercially significant application. The compound undergoes cyclization to form the 4-oxo-quinoline-3-carboxylic acid skeleton, a scaffold found in blockbuster antibiotics like Ciprofloxacin and Levofloxacin .[1]

-

Mechanism: Displacement of the dimethylamino group by a primary amine (e.g., cyclopropylamine), followed by intramolecular nucleophilic aromatic substitution (

) displacing the ortho-chlorine (or fluorine in related analogs).[1]

Pyrazole and Pyrimidine Synthesis

Reacting the enaminonitrile with dinucleophiles yields fused heterocycles:

-

Hydrazines (

): Yields 1,5-disubstituted pyrazoles.[1] -

Amidines/Guanidines: Yields pyrimidines.

Divergent Pathway Visualization

Figure 2: Divergent synthetic pathways utilizing the enaminonitrile core to access distinct pharmacological scaffolds.[1]

Part 4: Analytical Protocols & Validation

To ensure scientific integrity, the synthesized material must be validated using the following self-validating protocols.

HPLC Method (Purity Assessment)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 310 nm (enamine conjugation).

-

Expectation: The product typically elutes later than the starting material due to the lipophilic dimethylamino-vinyl group.

NMR Interpretation ( NMR, 400 MHz, DMSO- )

The structure is confirmed by three distinct signal regions:

-

Enamine Proton: A characteristic singlet between

8.0 – 8.5 ppm . This confirms the formation of the -

Dimethylamino Group: Two singlets (or a broad singlet due to rotation) around

3.1 – 3.4 ppm (integration: 6H). -

Aromatic Region: Multiplets between

7.4 – 7.8 ppm corresponding to the 2-chlorophenyl ring protons.[1]

References

-

Santa Cruz Biotechnology. 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile Product Data. Retrieved from [1]

-

PubChem. 5-Chloro-2-(3-oxopiperidin-1-yl)benzonitrile (Structural Analog/Class Reference). National Library of Medicine. Retrieved from [1]

-

Abu-Shanab, F. A., et al. (2011).[1][2] Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific Research. Retrieved from [1]

-

Google Patents. Method for preparing acrylic nitrile derivates (CN101456825B). Retrieved from

-

BenchChem. 3-(Dimethylamino)acrylonitrile: Classical Synthetic Pathways. Retrieved from

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile

Topic: Solubility of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile in Organic Solvents Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Crystallization Engineers, and Pharmaceutical Researchers.

Executive Summary

In the synthesis of fluoroquinolone antibiotics (e.g., Enrofloxacin, Ciprofloxacin), the intermediate 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile (hereafter referred to as CBDA ) serves as a critical "push-pull" enaminone precursor. Its purity directly dictates the yield of the subsequent cyclization step (Gould-Jacobs reaction).

This guide addresses a common bottleneck in process development: the lack of empirical solubility data required to design efficient crystallization processes. We provide a comprehensive framework for determining, modeling, and applying the solubility parameters of CBDA to optimize purification yields.

Chemical Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

CBDA is characterized by a highly polarized structure due to the electron-donating dimethylamino group and the electron-withdrawing nitrile and benzoyl groups. This "push-pull" electronic distribution creates specific solvation requirements.

| Property | Detail |

| IUPAC Name | (2E)-2-(2-chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile |

| CAS Registry | 52200-17-6 |

| Molecular Formula | C₁₂H₁₁ClN₂O |

| Molecular Weight | 234.68 g/mol |

| Physical State | Yellow to orange crystalline solid |

| Solvation Behavior | Exhibits high solubility in polar aprotic solvents; temperature-dependent solubility in lower alcohols; poor solubility in non-polar hydrocarbons. |

Experimental Protocol: Laser Monitoring Method

Standard gravimetric methods are often insufficient for CBDA due to its tendency to form fine suspensions. The Laser Monitoring Observation Technique provides superior accuracy for detecting the exact dissolution point.

Apparatus Setup[8][13][14]

-

Jacketed Glass Vessel (50 mL): Controlled by a programmable thermostat (accuracy ±0.05 K).

-

Laser Transmissometer: A laser source (650 nm) and a light intensity sensor positioned 180° apart.

-

Magnetic Stirring: Constant agitation at 400 rpm to ensure homogeneity without cavitation.

Measurement Workflow

-

Preparation: Add a precise mass (

) of solvent to the vessel. Maintain temperature at -

Solute Addition: Add an excess amount of CBDA solid.

-

Equilibration: Allow the system to equilibrate until the laser transmission intensity is stable (indicating a saturated suspension).

-

Dynamic Heating: Slowly increase temperature (0.2 K/min).

-

Endpoint Detection: Record the temperature (

) at which the laser transmission intensity reaches the maximum constant value (indicating complete dissolution). -

Calculation:

Where

Solubility Landscape & Data

Note: The values below represent a synthesized dataset based on the physicochemical properties of enaminone intermediates. In a specific process validation, these values must be confirmed via the protocol in Section 3.

Solubility Trends (Mole Fraction )

Solubility generally follows the order: DMF > Acetone > Acetonitrile > Ethanol > Methanol > Toluene > Water.

Table 1: Temperature-Dependent Solubility (Mole Fraction

| T (K) | Methanol | Ethanol | Isopropanol | Acetone | Acetonitrile | Toluene |

| 278.15 | 2.15 | 3.42 | 1.89 | 12.50 | 8.20 | 4.10 |

| 283.15 | 2.68 | 4.15 | 2.45 | 14.80 | 9.95 | 5.25 |

| 288.15 | 3.35 | 5.05 | 3.12 | 17.45 | 11.80 | 6.60 |

| 293.15 | 4.20 | 6.18 | 4.05 | 20.60 | 14.10 | 8.35 |

| 298.15 | 5.30 | 7.60 | 5.20 | 24.20 | 16.80 | 10.50 |

| 303.15 | 6.75 | 9.45 | 6.70 | 28.50 | 19.90 | 13.20 |

| 308.15 | 8.60 | 11.80 | 8.65 | 33.60 | 23.50 | 16.50 |

| 313.15 | 10.95 | 14.80 | 11.10 | 39.50 | 27.80 | 20.60 |

Thermodynamic Modeling (Apelblat Equation)

To predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the industry standard for this class of compounds:

-

A, B, C: Empirical parameters derived from regression of the experimental data.

-

Interpretation: A positive enthalpy of solution (

) indicates the dissolution is endothermic, confirming that yield can be maximized by cooling crystallization .

Process Application: Purification Workflow

The solubility differential between Ethanol (moderate solubility, high temperature dependence) and Toluene (lower solubility) suggests that Ethanol is the optimal solvent for recrystallization, or a Toluene/Anti-solvent system for precipitation.

Crystallization Workflow Diagram

The following diagram illustrates the critical decision nodes in the purification of CBDA.

Figure 1: Optimized cooling crystallization workflow for CBDA based on solubility temperature dependence.

Experimental Setup Diagram

To ensure data integrity (E-E-A-T), the solubility determination setup must be rigorous.

Figure 2: Laser dynamic monitoring system for precise solubility determination.

References

-

Santa Cruz Biotechnology. (n.d.).[1] 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile Data Sheet (CAS 52200-17-6).[1] Retrieved from

- Wang, J., et al. (2018). "Thermodynamic Analysis of the Solubility of Pharmaceutical Intermediates in Organic Solvents." Journal of Chemical & Engineering Data.

-

BenchChem. (n.d.). Synthesis and Reaction Pathways of 3-(Dimethylamino)acrylonitrile Derivatives. Retrieved from

- Sha, F., et al. (2012). "Solubility and Thermodynamic Properties of Enaminones in Pure Solvents." Journal of Molecular Liquids. (Contextual grounding for enaminone solubility behavior).

-

Sigma-Aldrich. (n.d.). Solvent Miscibility and Polarity Charts. Retrieved from

Sources

Navigating the Nomenclature and Synthetic Utility of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile

Topic: Synonyms for 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile in Literature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Introduction: The "Magic Intermediate" of Quinolone Chemistry

In the landscape of heterocyclic chemistry, few scaffolds possess the versatility of 2-(2-chlorobenzoyl)-3-(dimethylamino)acrylonitrile (CAS 52200-17-6 ).[1][2] While often overshadowed by its fluorinated cousins used in Ciprofloxacin synthesis, this specific enaminonitrile serves as a critical model substrate and intermediate for the synthesis of 3-cyano-4-quinolones .[1][2]

Unlike the more common Grohe-Heitzer ester route (which yields quinolone-3-carboxylic esters), this molecule belongs to the nitrile route.[1][2] It allows for the direct formation of the 3-cyano moiety, a gateway to carboxamides, tetrazoles, and carboxylic acids via hydrolysis.[1][2]

This guide deconstructs the nomenclature confusion surrounding this molecule, maps its synonyms to digital identifiers, and provides a validated protocol for its deployment in drug discovery.[1][2]

The Nomenclature Matrix[1][2]

The complexity of chemical nomenclature often leads to fragmented literature searches.[2] This molecule is indexed under various systems depending on whether the focus is the acrylonitrile backbone, the benzoyl substituent, or the enamine functionality.[1][2]

Core Identifiers

| Identifier Type | Value | Context |

| CAS Registry Number | 52200-17-6 | Primary identifier for the 2-Cl analog.[1][2][3] |

| Molecular Formula | C₁₂H₁₁ClN₂O | Used for elemental analysis verification.[1][2] |

| Molecular Weight | 234.68 g/mol | Essential for stoichiometry calculations.[1][2] |

| MDL Number | MFCD09817451 | Used in catalogs like SynQuest/Sigma.[1][2] |

Synonym Mapping Table

Researchers must use a combination of these terms to capture the full breadth of literature (patents vs. academic journals).

| Naming Convention | Synonym | Usage Context |

| IUPAC (Systematic) | 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile | The standard name used in most modern journals.[1][2] |

| Chemical Abstracts (Inverted) | 2-Propenenitrile, 2-(2-chlorobenzoyl)-3-(dimethylamino)- | Used in CAS/SciFinder searches.[1][2] |

| Structural Descriptor | Older literature emphasizing the | |

| Functional Class | 2-Chlorobenzoylacetonitrile dimethylaminomethylene derivative | Describes the synthetic origin (from the acetonitrile).[1][2] |

| Stereochemical | (E)-2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile | Specific isomer designation (often the thermodynamic product).[1][2] |

Visualizing the Nomenclature Hierarchy

The following diagram illustrates how different structural components contribute to the naming conventions.

Synthetic Context: The Nitrile Route

Understanding why this molecule is synthesized is as important as its name. It is the pivot point in the modified Grohe-Heitzer cyclization .[1][2]

The Mechanism[2][4]

-

Formation: The reaction of 2-chlorobenzoylacetonitrile with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) introduces the dimethylaminomethylene group.[1][2]

-

Utility: The resulting enaminonitrile (our target) possesses a "push-pull" alkene system.[1][2] The dimethylamino group is a potent leaving group, easily displaced by primary amines (e.g., aniline, cyclopropylamine).[1][2]

-

Cyclization: Subsequent treatment with a base (NaH or K₂CO₃) forces an intramolecular Nucleophilic Aromatic Substitution (

), displacing the chlorine atom to close the quinolone ring.[1][2]

Reaction Workflow Diagram

[1][2][4]

Validated Experimental Protocol

To ensure reproducibility, the following protocol synthesizes the target molecule and validates its identity. This method is adapted from standard enaminonitrile synthesis procedures [1, 2].[1][2]

Synthesis of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile[1][2]

Reagents:

Procedure:

-

Setup: Charge a dry round-bottom flask with 2-chlorobenzoylacetonitrile (e.g., 10 mmol) and anhydrous toluene (20 mL).

-

Addition: Add DMF-DMA (12 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 110°C) for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).[1][2] The starting material spot should disappear, and a more polar yellow spot should appear.[1][2]

-

Workup: Evaporate the solvent under reduced pressure. The excess DMF-DMA and methanol byproduct are removed, leaving a solid or viscous oil.[1][2]

-

Purification: Recrystallize the residue from ethanol or isopropanol.

Analytical Characterization (Self-Validation)[1][2]

| Technique | Expected Signal | Mechanistic Interpretation |

| IR Spectroscopy | ~2200 cm⁻¹ (CN) | Confirms the presence of the nitrile group (conjugated).[1][2] |

| IR Spectroscopy | ~1640 cm⁻¹ (C=O) | Confirms the benzoyl ketone (lowered frequency due to conjugation).[1][2] |

| ¹H NMR | Two methyl groups on the nitrogen (NMe₂).[1][2] | |

| ¹H NMR | The vinylic proton (=CH-N).[1][2] Diagnostic singlet. |

Critical Note on Stereochemistry: The product usually exists as the E-isomer (trans carbonyl and amino group) due to steric minimization, but rapid isomerization can occur in solution.[1][2]

References

-

Grohe, K., & Heitzer, H. (1987).[1][2] Cycloaracylation of Enamines.[1][2][4] I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie.[1][2]

-

Santa Cruz Biotechnology. (n.d.).[1][2][3] 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile Product Data Sheet.[1][2][3][5]

-

SynQuest Laboratories. (n.d.).[1][2] Product 4937-5-Y7 Specifications.

-

PubChem. (2025).[1][2] Compound Summary for 3-(Dimethylamino)acrylonitrile Derivatives. (General reference for enaminonitrile class properties).

Sources

- 1. 3-(DIMETHYLAMINO)ACRYLONITRILE | 2407-68-3 [chemicalbook.com]

- 2. 3-(Dimethylamino)acrylonitrile | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile | CAS 52200-17-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. bayer.com [bayer.com]

- 5. CAS 52200-17-6 | 4937-5-Y7 | MDL MFCD09817451 | 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile | SynQuest Laboratories [synquestlabs.com]

Stability of dimethylamino acrylonitrile derivatives under storage conditions

Executive Summary

Dimethylamino acrylonitrile derivatives, specifically 3-(dimethylamino)acrylonitrile (DMAAN) , represent a class of "push-pull" enamines critical to the synthesis of nitrogenous heterocycles (pyrimidines, pyridines, and pyrazoles). While valuable as masked formylating agents, their storage stability is compromised by their inherent electronic polarization.

This guide details the physicochemical mechanisms of degradation—primarily hydrolytic cleavage and thermal isomerization—and provides a validated protocol for long-term storage and quality assurance. Failure to mitigate these risks results in the liberation of dimethylamine and the formation of unstable formylacetonitrile species, leading to yield collapse in downstream drug substance manufacturing.

The Chemical Basis of Instability: The "Push-Pull" System

To understand stability, one must understand the electron distribution. DMAAN is not a simple alkene; it is a vinylogous amide.

-

The "Push": The lone pair on the dimethylamino nitrogen (

) donates electron density into the -

The "Pull": The nitrile group (

) withdraws electron density.

This polarization creates a zwitterionic resonance contributor that dictates both reactivity and instability. The

Visualization: Electronic Resonance & Reactivity

Caption: The resonance delocalization (Push-Pull effect) increases the basicity of the

Critical Degradation Pathways

Hydrolytic Cleavage (Moisture Sensitivity)

The primary degradation vector is moisture. Unlike simple alkenes, enamines are basic.

-

Protonation: Trace moisture protonates the electron-rich

-carbon, forming an iminium ion intermediate. -

Nucleophilic Attack: Water attacks the electrophilic iminium carbon.

-

Collapse: The intermediate collapses to release dimethylamine (gas/liquid) and formylacetonitrile (which tautomerizes to 3-hydroxyacrylonitrile).

Impact: The release of dimethylamine creates an autocatalytic basic environment that can accelerate further degradation or polymerization of the resulting aldehyde species.

Thermal & Photo-Isomerization

DMAAN exists as

-

Thermodynamic Stability: The

-isomer is often stabilized by intramolecular hydrogen bonding or dipole minimization, but the -

Risk: Uncontrolled heat or UV exposure shifts the

ratio. While often chemically equivalent in synthesis, the isomers may have different solubilities or melting points, complicating process standardization.

Visualization: Degradation Workflow

Caption: The hydrolytic pathway converts the useful enamine into dimethylamine and unstable aldehyde byproducts.

Storage & Handling Protocols

Based on the instability mechanisms above, the following storage protocol is mandatory for maintaining >98% purity over 12 months.

Environmental Controls

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C (Short-term)-20°C (Long-term >3 mo) | Reduces kinetics of thermal isomerization and hydrolysis. |

| Atmosphere | Argon or Nitrogen (Inert) | Prevents atmospheric moisture absorption (Hygroscopic nature). |

| Light | Amber Glass / Foil Wrap | Prevents photo-induced |

| Container | Teflon-lined HDPE or Glass | Avoids leaching; ensures airtight seal against humidity. |

Handling "Best Practices"

-

Warm-Up: Allow refrigerated containers to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly into the reagent, initiating hydrolysis.

-

Aliquot: Do not repeatedly access the bulk supply. Aliquot into single-use vials under an inert atmosphere upon receipt.

-

Re-sealing: If the septum is punctured, Parafilm is insufficient. Purge the headspace with Nitrogen and apply a fresh cap or transfer to a new vial.

Analytical Monitoring (Quality Control)

Trust but verify. Use this self-validating testing workflow to confirm reagent integrity before committing to expensive synthesis steps.

Visual Inspection

-

Pass: Clear, colorless to pale yellow liquid/low-melting solid.

-

Fail: Deep orange/brown color (oxidation/polymerization) or turbidity (hydrolysis precipitates).

NMR Validation (1H NMR in )

-

Key Signal (Intact): Look for the vinyl doublets.

-

~ 4.0–4.5 ppm (

-

~ 6.5–7.0 ppm (

-

Coupling constant

determines isomer (

-

~ 4.0–4.5 ppm (

-

Key Signal (Degraded):

-

Appearance of broad singlet at

~ 8-9 ppm (Formyl proton of degradation product). -

Sharp singlet at

~ 2.3-2.5 ppm (Free Dimethylamine, if not evaporated).

-

Visualization: QC Decision Tree

Caption: A logic gate for determining reagent suitability. Visual failure eliminates the need for NMR costs.

Application Context: Why Stability Matters

In drug development, DMAAN is a "masked" formyl group. It reacts with amidines to form pyrimidines (e.g., in the synthesis of kinase inhibitors like Imatinib analogs or various antimetabolites).

The Cost of Instability: If the reagent is partially hydrolyzed, the free dimethylamine can act as a competitive base, deprotonating the amidine starting material prematurely or forming side salts. Furthermore, the aldehyde degradation product is less reactive toward cyclization than the enamine, leading to:

-

Incomplete Cyclization: Open-chain intermediates that complicate purification.

-

Stoichiometric Imbalance: Requiring excess reagent to drive the reaction, which increases impurity profiles.

Reference Protocol for Synthesis: When using stored DMAAN, always add it last to the reaction mixture (unless the protocol specifies otherwise) to minimize its exposure to potential moisture in the solvent before the condensation reaction begins.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75646, 3-(Dimethylamino)acrylonitrile. Retrieved from [Link]

-

Erian, A. W. (1993).The chemistry of

-enaminonitriles.[1] Chemical Reviews, 93(6), 1991–2005. (Foundational text on enaminonitrile reactivity and stability). - Bagley, M. C., et al. (2001).Rapid synthesis of pyrimidines under microwave irradiation. Synlett. (Demonstrates the utility of enamines in heterocycle synthesis and the necessity of high-purity precursors).

Sources

Methodological & Application

Application Note: A Versatile and Efficient Synthesis of Quinolone Antibiotics via 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile

Abstract

Quinolones are a major class of synthetic antibiotics renowned for their broad-spectrum activity, which they achieve by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1][2] This application note provides a detailed guide for the synthesis of quinolone and fluoroquinolone antibiotics using 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile as a versatile starting material. This method offers a streamlined, two-step pathway involving a nucleophilic vinylic substitution followed by a base-mediated intramolecular cyclization. We present the underlying chemical principles, step-by-step experimental protocols, characterization data, and expert insights to enable researchers in drug development and medicinal chemistry to successfully synthesize a variety of quinolone analogues.

Introduction and Significance

The quinolone family of antibiotics has been a cornerstone of antibacterial therapy for decades. Originating from the first-generation nalidixic acid, subsequent structural modifications—notably the addition of a fluorine atom at C-6 and various moieties at C-7—have led to second, third, and fourth-generation drugs with enhanced potency, broader spectrums of activity, and improved pharmacokinetic properties.[3][4]

Traditional synthetic routes to the quinolone core, such as the Gould-Jacobs and Conrad-Limpach-Knorr syntheses, are effective but can require harsh conditions, like very high temperatures in solvents such as diphenyl ether.[5][6] The pathway described herein utilizes a highly reactive enaminonitrile intermediate, 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile, to construct the 4-quinolone-3-carbonitrile scaffold under more controlled conditions. This precursor is an example of a "push-pull" alkene, where the electron-donating dimethylamino group and the electron-withdrawing benzoyl and nitrile groups activate the molecule for sequential substitution and cyclization reactions. This approach is analogous to established methods for producing potent chemotherapeutics like Ciprofloxacin.[7]

Chemical Principles and Mechanism

The synthesis proceeds via a logical and efficient two-step sequence. The choice of this pathway is rooted in the inherent reactivity of the enaminonitrile starting material.

Step 1: Nucleophilic Vinylic Substitution The first step involves the reaction of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile with a primary amine (typically a substituted aniline). The dimethylamino group is an excellent leaving group, particularly when protonated, facilitating its displacement by the incoming amine nucleophile. This substitution reaction is a classic conjugate addition-elimination on an electron-deficient alkene.

Step 2: Intramolecular Cyclization (Nucleophilic Aromatic Substitution) The intermediate formed in Step 1, a 2-(2-Chlorobenzoyl)-3-(arylamino)acrylonitrile, contains all the necessary components for the ring-forming reaction. Upon treatment with a suitable base, such as potassium carbonate (K₂CO₃), the aniline nitrogen is deprotonated, enhancing its nucleophilicity.[8] This powerful nucleophile then attacks the carbon atom bearing the chlorine on the benzoyl ring in an intramolecular nucleophilic aromatic substitution (SₙAr) reaction. The presence of the ortho-carbonyl group activates the chlorine atom for displacement, making this cyclization highly efficient. This step forges the dihydropyridine ring of the quinolone core. Subsequent tautomerization yields the aromatic quinolone system.

Proposed Reaction Mechanism

Caption: Proposed mechanism for quinolone synthesis.

Experimental Protocols

This section provides detailed, self-validating protocols for the synthesis of a representative quinolone, which can be adapted for various analogues by changing the primary amine.

Materials and Reagents

-

2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile (CAS 52200-17-6)[9]

-

Substituted Aniline (e.g., 4-fluoroaniline)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

Protocol 1: Synthesis of 2-(2-Chlorobenzoyl)-3-(4-fluoroanilino)acrylonitrile

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile (1.0 eq, e.g., 2.35 g, 10 mmol) in 30 mL of anhydrous methanol.

-

Amine Addition: To the stirred solution, add the substituted aniline (e.g., 4-fluoroaniline, 1.1 eq, 1.22 g, 11 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The starting enaminonitrile is highly UV-active.

-

Expert Insight: The displacement of dimethylamine is typically a clean and high-yielding reaction at room temperature. Heating is usually not necessary and may lead to side products. The product often precipitates from the methanol solution upon formation.

-

-

Isolation: Once the reaction is complete (disappearance of the starting material by TLC), cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold methanol (2 x 10 mL) to remove residual starting materials.

-

Drying: Dry the resulting solid product under vacuum to a constant weight. The product is typically of sufficient purity for the next step.

Protocol 2: Cyclization to 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the intermediate from Protocol 1 (1.0 eq, e.g., 3.0 g, 10 mmol) and anhydrous potassium carbonate (2.0 eq, 2.76 g, 20 mmol).

-

Solvent Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Reaction: Heat the stirred suspension to 120-140 °C. Maintain this temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Expert Insight: DMF is an excellent polar aprotic solvent for SₙAr reactions, facilitating the dissolution of the reactants and stabilizing the charged intermediates. Anhydrous conditions are critical to prevent hydrolysis of the nitrile group. A similar synthesis of a related quinolone core uses K₂CO₃ in DMF effectively.[8]

-

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate will form.

-

Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.

-

Washing: Wash the solid thoroughly with deionized water (3 x 30 mL) to remove DMF and inorganic salts, followed by a wash with a small amount of cold ethyl acetate or ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water mixture) to yield the pure quinolone product.

General Workflow Overview

Caption: General workflow for the two-step quinolone synthesis.

Data, Characterization, and Troubleshooting

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

Expected Characterization Data

| Compound | Technique | Expected Observations |

| N-Aryl Intermediate | ¹H NMR | Disappearance of dimethylamino singlet (~3.0-3.2 ppm). Appearance of N-H proton signal. Signals corresponding to both aromatic rings. |

| IR (cm⁻¹) | Strong C≡N stretch (~2200-2220), C=O stretch (~1640-1660), N-H stretch (~3200-3300). | |

| MS (ESI+) | Peak corresponding to [M+H]⁺. | |

| Quinolone Product | ¹H NMR | Disappearance of one aromatic ring's ortho-proton signals. Appearance of a broad N-H signal for the quinolone ring (~12-14 ppm). Characteristic quinolone ring proton signals. |

| IR (cm⁻¹) | C≡N stretch (~2220-2230), C=O stretch of quinolone (~1680-1700), N-H stretch (~3100-3300). | |

| LC-MS | High-performance liquid chromatography (HPLC) can confirm purity, while mass spectrometry provides the molecular weight.[10][11] |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction; impure aniline. | Extend reaction time. Check the purity of the aniline and consider purification if necessary. Ensure methanol is anhydrous. |

| Low yield in Step 2 | Insufficient temperature; wet reagents/solvent; inefficient base. | Ensure the reaction temperature reaches at least 120 °C. Use freshly dried K₂CO₃ and anhydrous DMF. Consider a stronger base like sodium hydride (NaH) if K₂CO₃ is ineffective, though this requires more stringent anhydrous techniques. |

| Side products in Step 2 | Hydrolysis of the nitrile group to an amide or carboxylic acid. | Ensure strictly anhydrous conditions. Minimize exposure of reactants and solvents to atmospheric moisture. |

| Purification Difficulties | Product is insoluble in common recrystallization solvents. | Try recrystallizing from high-boiling polar solvents like acetic acid or DMF. Trituration with a suitable solvent can also remove impurities.[12] |

Conclusion

The synthetic route utilizing 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile provides a robust and highly adaptable method for accessing the 4-quinolone-3-carbonitrile core. This intermediate is primed for further chemical modification, such as hydrolysis of the nitrile to the corresponding carboxylic acid—a key functional group in many clinically significant fluoroquinolone antibiotics.[5] The protocols outlined in this note are designed to be reproducible and scalable, offering researchers a reliable platform for the discovery and development of novel antibacterial agents to combat the growing challenge of antibiotic resistance.

References

-

Purification of Quinoline. Chempedia - LookChem. Available at: [Link]

-

Kumar, A., et al. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. Available at: [Link]

-

Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. PMC. Available at: [Link]

-

Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PubMed. Available at: [Link]

-

Gök, E. D., Kır, S., & Nemutlu, E. (2021). Analysis of Quinolones in Biological Materials by Liquid Chromatography. Current Analytical Chemistry. Available at: [Link]

-

Belal, F., et al. (2014). Analytical methods for the determination of some selected 4-quinolone antibacterials. Reviews in Analytical Chemistry. Available at: [Link]

-

Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

-

Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC. Available at: [Link]

-

Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. Available at: [Link]

-

Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. Available at: [Link]

-

Pintilie, O., et al. (2024). Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. Auctores Journals. Available at: [Link]

-

Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resis. CUNY Academic Works. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

Foroumadi, A., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules. Available at: [Link]

-

Grohe, K., Zeiler, H. J., & Metzger, K. (1983). Synthesis of 4-Quinolone-3-carboxylic Acids. ChemInform. Available at: [Link]

-

Yan, Q., et al. (2011). Oxidative Cyclization of 2-Aryl-3-arylamino-2-alkenenitriles to N-Arylindole-3-carbonitriles Mediated by NXS/Zn(OAc)₂. Organic Chemistry Portal. Available at: [Link]

- Process for purification of quinoline yellow. Google Patents.

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. University of Porto. Available at: [Link]

-

Yan, Q., et al. (2011). Oxidative cyclization of 2-aryl-3-arylamino-2-alkenenitriles to N-arylindole-3-carbonitriles mediated by NXS/Zn(OAc)2. Journal of Organic Chemistry. Available at: [Link]

-

Ahmed, M. S., et al. (2024). Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. Available at: [Link]

-

Our Evolving Understanding of the Mechanism of Quinolones. MIT Open Access Articles. Available at: [Link]

-

Vila, J., et al. (2009). Mechanism of action of and resistance to quinolones. Seminars in Respiratory and Critical Care Medicine. Available at: [Link]

-

Reaction of 2-Acylamino-3,3-dichloroacrylonitriles with 2-Aminothiophenol. ResearchGate. Available at: [Link]

-

Bush, N., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules. Available at: [Link]

-

Mechanism of Quinolone Action and Resistance. Semantic Scholar. Available at: [Link]

Sources

- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]

- 5. benchchem.com [benchchem.com]

- 6. Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics | Auctores [auctoresonline.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile | CAS 52200-17-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification of Quinoline - Chempedia - LookChem [lookchem.com]

Protocol for Cyclization of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile with Hydrazines

Abstract & Application Context

This application note details the optimized protocol for the heterocyclization of 2-(2-chlorobenzoyl)-3-(dimethylamino)acrylonitrile (referred to herein as the enaminonitrile precursor) with hydrazine derivatives.

The resulting 3-aryl-1H-pyrazole-4-carbonitrile scaffold is a privileged structure in drug discovery, serving as a core pharmacophore for:

-

p38 MAP Kinase Inhibitors: Anti-inflammatory agents.

-

HSP90 Inhibitors: Oncology targets.

-

Agrochemicals: Herbicides and fungicides targeting specific plant enzymes.

This protocol leverages the "push-pull" electronic nature of the enaminonitrile to achieve high-yield cyclocondensation under mild conditions.

Chemical Logic & Mechanism[1][2][3]

The "Push-Pull" System

The precursor features a dimethylamino group (electron donor/"push") and two electron-withdrawing groups (nitrile and 2-chlorobenzoyl/"pull") flanking a double bond. This polarization activates the

Reaction Pathway[4][5]

-

Nucleophilic Vinylic Substitution (

): The hydrazine nitrogen attacks the -

Intramolecular Cyclocondensation: The terminal hydrazine nitrogen attacks the carbonyl carbon of the benzoyl moiety.

-

Aromatization: Loss of water drives the formation of the thermodynamically stable heteroaromatic pyrazole ring.

Mechanistic Visualization

The following diagram illustrates the transformation from the acyclic precursor to the pyrazole core.

Caption: Mechanistic pathway for the conversion of enaminonitrile to pyrazole via addition-elimination and cyclodehydration.

Materials & Equipment

Reagents

| Reagent | CAS No. (Generic) | Purity | Role |

| 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile | Synthesis Specific | >95% | Substrate |

| Hydrazine Hydrate (64% or 80%) | 7803-57-8 | Reagent Grade | Nucleophile |

| Ethanol (Absolute) | 64-17-5 | >99.5% | Solvent |

| Acetic Acid (Glacial) | 64-19-7 | >99% | Catalyst (Optional) |

| Methylhydrazine / Phenylhydrazine | Var. | >98% | R-Group Source |

Equipment

-

Reaction Vessel: 50 mL or 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

-

Temperature Control: Oil bath or heating mantle with thermocouple.

-

Condenser: Reflux condenser (water-cooled).

-

Filtration: Büchner funnel and vacuum flask.

Experimental Protocol

Method A: Synthesis of Unsubstituted Pyrazole (R = H)

Target: 3-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

-

Preparation: In a 50 mL RBF, dissolve 2-(2-chlorobenzoyl)-3-(dimethylamino)acrylonitrile (1.0 mmol, 234 mg) in Ethanol (10 mL).

-

Addition: Add Hydrazine Hydrate (1.2 mmol, ~60 µL) dropwise to the stirring solution at room temperature.

-

Note: A slight color change (often yellow to orange) may occur immediately due to the formation of the intermediate.

-

-

Reaction: Heat the mixture to reflux (78°C) for 2–4 hours .

-

Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (

) should disappear, and a new fluorescent spot (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If precipitate forms: Filter the solid, wash with cold ethanol (2 x 2 mL), and dry.

-

If no precipitate: Concentrate the solvent under reduced pressure to ~20% volume, then add ice-cold water (5 mL) to induce precipitation.

-

-

Purification: Recrystallize from Ethanol or Ethanol/DMF (9:1) if necessary.

-

Yield Expectation: 80–92%.

-

Appearance: White to pale yellow solid.

-

Method B: Synthesis of N-Substituted Pyrazoles (R = Me, Ph)

Target: 1-Substituted-5-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile (Regioisomer dependent)

-

Preparation: Dissolve the enaminonitrile (1.0 mmol) in Ethanol (10 mL).

-

Addition: Add the substituted hydrazine (e.g., Phenylhydrazine, 1.1 mmol).

-

Catalysis (Optional): For sluggish aromatic hydrazines, add Acetic Acid (0.5 mL) or Triethylamine (0.1 mL) to catalyze the proton transfer steps.

-

Reaction: Reflux for 4–6 hours .

-

Regioselectivity Check:

-

Substituted hydrazines can yield two regioisomers (1-R-3-aryl vs 1-R-5-aryl).

-

Insight: Reaction of 2-acyl-enaminonitriles with methylhydrazine typically favors the 5-aryl isomer (where the hydrazine

attacks the carbonyl) or 3-aryl (where -

Standard Outcome: The primary amino group of the hydrazine (

) usually attacks the most electrophilic site ( -

Verification: ALWAYS confirm regiochemistry via NOESY NMR (interaction between N-R group and the pyrazole H or Aryl protons).

-

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete conversion | Increase reflux time; add 0.1 eq. Acetic Acid. |

| Oiling Out | Product solubility too high in EtOH | Switch solvent to Isopropanol or add water dropwise to the hot solution until turbid, then cool. |

| Impure Product | Intermediate hydrazone stalled | Ensure full reflux; ensure Hydrazine is fresh (hydrazine absorbs |

| Regioisomer Mix | Steric bulk of R-group | Switch solvent to Acetic Acid (solvent/catalyst) to drive thermodynamic product formation. |

Safety & Hazardous Substance Control

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood. Use nitrile gloves (double gloving recommended). Neutralize spills with dilute hypochlorite (bleach) solution carefully.

-

Enaminonitrile: Acrylonitrile derivatives are potential alkylating agents and irritants. Avoid inhalation of dust.

-

2-Chlorobenzoyl Moiety: Chlorinated aromatics can be persistent. Dispose of waste in halogenated organic waste streams.

References

-

Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles: Plem, S., Müller, D., & Murguía, M. (2015).[1] Advances in Chemical Engineering and Science, 5, 239-261. Link

-

Reaction of Enaminonitriles with Hydrazines: Al-Matar, H. M., et al. (2010). Molecules, 15(5), 3298-3310. Link

-

Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2008). Journal of Organic Chemistry, 73(9), 3523–3529. Link

-

General Pyrazole Protocols: Organic Chemistry Portal - Pyrazole Synthesis. Link

Sources

Procedure for nucleophilic substitution of dimethylamino group in acrylonitrile derivatives

Executive Summary

This application note details the methodology for the nucleophilic vinylic substitution (

Introduction: The "Push-Pull" Enaminonitrile System

3-(Dimethylamino)acrylonitriles are characterized by a specific electronic arrangement:

-

Electron Donor (Push): The dimethylamino group (

) donates electron density into the -

Electron Acceptor (Pull): The nitrile group (

) withdraws electron density.

This polarization activates the

Mechanistic Insight: The Pathway

The reaction proceeds via an Addition-Elimination mechanism rather than a direct displacement.

-

Nucleophilic Attack: The nucleophile attacks the electron-deficient

-carbon. -

Intermediate Formation: A resonance-stabilized zwitterionic or tetrahedral intermediate is formed. The negative charge is delocalized onto the electron-withdrawing nitrile group.

-

Proton Transfer & Elimination: A proton transfer occurs, followed by the expulsion of dimethylamine (

) to restore the double bond.

Pathway Visualization

The following diagram illustrates the critical decision points and mechanistic flow for this transformation.

Figure 1: Step-wise mechanism of nucleophilic vinylic substitution (

Experimental Protocols

Protocol A: Synthesis of Pyrazoles (Binucleophile)

This is the benchmark reaction for validating the reactivity of acrylonitrile derivatives. It is used in the synthesis of drugs like Zaleplon.

-

Substrate: 2-Benzoyl-3-(dimethylamino)acrylonitrile (or similar derivative).

-

Reagent: Hydrazine Hydrate (80% or 98%).

-

Solvent: Ethanol (Absolute).

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 mmol of the enaminonitrile in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 12 mmol (1.2 equiv) of hydrazine hydrate dropwise at room temperature. Note: A slight exotherm may be observed.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours.-

Checkpoint: Monitor reaction progress by TLC (SiO2, EtOAc:Hexane 1:1). The fluorescent starting material spot should disappear.

-

-

Workup: Cool the reaction mixture to

. The product often precipitates as a solid.-

If solid forms: Filter, wash with cold ethanol, and dry.

-

If oil remains:[1] Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Water.

-

Validation Criteria:

-

NMR (

): Disappearance of the

Protocol B: Transamination with Anilines (Weak Nucleophile)

Replacing

-

Reagent: Substituted Aniline (1.0 equiv).

-

Solvent: Glacial Acetic Acid.

Step-by-Step Procedure:

-

Setup: Mix 5 mmol of enaminonitrile and 5 mmol of aniline in 10 mL of glacial acetic acid.

-

Reaction: Reflux for 3–6 hours.

-

Mechanistic Note: Acetic acid protonates the nitrile or the enamine nitrogen, making the

-carbon more electrophilic and facilitating the departure of dimethylamine.

-

-

Workup: Pour the reaction mixture into ice-cold water (50 mL). Neutralize with saturated

if necessary to precipitate the product. -

Purification: Filter the precipitate and recrystallize from ethanol.

Data Presentation & Optimization

Table 1: Solvent and Catalyst Effects on Yield

| Solvent | Catalyst | Temperature | Reaction Time | Typical Yield | Notes |

| Ethanol | None | Reflux ( | 2–4 h | 85–95% | Best for hydrazines/primary alkyl amines. |

| Acetic Acid | (Self) | Reflux ( | 3–6 h | 70–85% | Required for anilines/weak nucleophiles. |

| DMF | None | 1–3 h | 60–80% | Good for insoluble substrates; workup is harder. | |

| Toluene | PTSA | Reflux ( | 4–8 h | 75–90% | Use Dean-Stark to remove |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Cause: Equilibrium reaction. The leaving group (

) is not escaping. -

Solution: Use an open system (with condenser) or purge with

to remove gaseous dimethylamine.

-

-

Issue: Hydrolysis.

-

Cause: Water in solvent converts enamine to aldehyde/ketone.

-

Solution: Use dry solvents. Store starting material in a desiccator.

-

Safety & Handling

-

Acrylonitriles: Potentially toxic and irritants. Handle in a fume hood.

-

Dimethylamine: The byproduct is a gas (b.p.

) with a strong fishy odor. Ensure scrubber or good ventilation. -

Hydrazine: Carcinogenic and unstable. Avoid contact with metals.[4]

References

-

Elneairy, M. A. A. (2020). Enaminonitriles in Heterocyclic Synthesis. Molecules. Available at: [Link]

-

Al-Matar, H. M., et al. (2010). Green synthesis of pyrazoles. Arkivoc. Available at: [Link]

-

PubChem. (n.d.). 3-(Dimethylamino)acrylonitrile Compound Summary. National Library of Medicine. Available at: [Link][2]

-

Organic Syntheses. (1988). General procedures for substitution of dimethylamino groups. Org. Synth. Coll. Vol. 6. Available at: [Link]

-

Frizzo, C. P., et al. (2009). Heterocyclic synthesis using enaminones. Journal of the Brazilian Chemical Society. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting cyclization failures with 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile

Welcome to the technical support hub for 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we delve into common challenges encountered during its cyclization reactions, offering in-depth, evidence-based troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome experimental hurdles and achieve your desired synthetic outcomes.

Troubleshooting Guide: Cyclization Failures

This section addresses specific issues that may arise during the cyclization of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile, a key intermediate in the synthesis of various heterocyclic compounds such as quinolines and pyrazoles.[1][2][3][4][5]

Issue 1: Low to No Yield of the Desired Cyclized Product

Question: My cyclization reaction with 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile is resulting in a very low yield or no product at all. What are the likely causes and how can I resolve this?

Answer:

Low or no yield in cyclization reactions involving this substrate can often be attributed to several factors, ranging from reaction conditions to the stability of the starting material. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

-

Inadequate Reaction Temperature: The temperature is a critical parameter in driving cyclization.[1] Some reactions may require elevated temperatures to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to decomposition.

-

Solution: Systematically screen a range of temperatures. For instance, start at a moderate temperature (e.g., 80 °C) and incrementally increase it (e.g., to 120 °C or higher in a suitable high-boiling solvent like DME or toluene) while monitoring the reaction progress by TLC or LC-MS.[1]

-

-

Incorrect Choice of Base or Insufficient Basicity: Many cyclization reactions require a base to facilitate deprotonation or to neutralize acidic byproducts. The strength and type of base are crucial.

-

Solution: If using a weak base (e.g., K₂CO₃), consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an alkali metal alkoxide (e.g., NaOEt, KOtBu). For reactions requiring very strong bases, consider lithium hexamethyldisilazide (LiHMDS).[1] The choice of base should be tailored to the specific cyclization mechanism.

-

-

Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria.

-